![molecular formula C19H23NO2S B2665707 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034452-54-3](/img/structure/B2665707.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as MTAPA, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. MTAPA is a thioacetamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Characterization
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide and its derivatives have been synthesized and characterized for various applications. For instance, a series of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, showcasing the versatility in modifying the core structure for specific applications (Yang Jing, 2010).
Anti-HIV Activity
Compounds derived from naphthalene, including those similar to the mentioned structure, have been studied for their potential anti-HIV properties. A study found new naphthalene derivatives exhibiting inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, highlighting the therapeutic potential of such compounds in antiviral treatment (Nawar S. Hamad et al., 2010).
Crystal Structure Analysis
Research on quinoline derivatives, closely related in structure to the target compound, has led to the discovery of novel co-crystals and salts. These studies are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (A. Karmakar et al., 2009).
Catalytic Synthesis
The compound's derivatives have been synthesized using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation, demonstrating an efficient method for creating such complex molecules. This approach offers advantages in terms of reaction time, yield, and environmental impact (M. Mokhtary & Mogharab Torabi, 2017).
Anti-Angiogenic Activity
One derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of aminopeptidase N, exhibiting anti-angiogenic activity. This discovery underscores the potential of such compounds in developing treatments targeting angiogenesis-related diseases (Jiyong Lee et al., 2005).
Density Functional Theory (DFT) Studies
DFT studies on acetamide derivatives, including those structurally related to the compound , have provided insights into their potential as anti-HIV drugs. These computational studies help understand the molecular basis of the compounds' interactions with biological targets, guiding the design of more effective therapeutic agents (M. Oftadeh et al., 2013).
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-19(9-11-23-12-10-19)14-20-18(21)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSTDYPRFRNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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